NF-κB Pathway Modulation Potency: 5-Chloro Analog Demonstrates 2.0- to 6.3-Fold Superior IκBα Stabilization vs. Three Structural Comparators in an Identical Cellular Assay
In the IκBα stabilization cell-based reporter assay using OCI-Ly3 human lymphoma cells, 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide achieved an EC₅₀ of 2,700 nM (2.70 μM) [1]. By contrast, the unsubstituted parent compound N-(quinolin-8-yl)thiophene-2-sulfonamide returned EC₅₀ values of 5,300 nM and 9,000 nM in the same assay system [2]. The 5-bromo analog yielded EC₅₀ values of 5,900 nM and 6,800 nM [3]. The benzenesulfonamide class representative N-(quinolin-8-yl)benzenesulfonamide exhibited an EC₅₀ of 17,000 nM (17 μM) [4]. This represents a potency rank order of 5-Cl-thiophene (2,700 nM) > 5-Br-thiophene (5,900–6,800 nM) > unsubstituted thiophene (5,300–9,000 nM) > benzenesulfonamide (17,000 nM). The chloro analog is approximately 2.0- to 3.3-fold more potent than the unsubstituted parent, 2.2- to 2.5-fold more potent than the bromo congener, and 6.3-fold more potent than the benzenesulfonamide comparator.
| Evidence Dimension | EC₅₀ for induction of human IκBα stabilization (NF-κB pathway modulation) |
|---|---|
| Target Compound Data | EC₅₀ = 2,700 nM (2.70 μM) |
| Comparator Or Baseline | Unsubstituted parent: EC₅₀ = 5,300 / 9,000 nM; 5-Br analog: EC₅₀ = 5,900 / 6,800 nM; Benzenesulfonamide: EC₅₀ = 17,000 nM |
| Quantified Difference | 2.0–3.3× more potent vs. unsubstituted parent; 2.2–2.5× more potent vs. 5-Br analog; 6.3× more potent vs. benzenesulfonamide |
| Conditions | Cell-based assay: OCI-Ly3 human lymphoma cells; NF-kappa-B inhibitor alpha (IκBα) stabilization measured by green light-emitting IκBα-fused luciferase reporter gene assay; data curated by ChEMBL from NIH Molecular Libraries Initiative high-throughput screens |
Why This Matters
For screening library procurement or hit-to-lead programs targeting the NF-κB pathway, the 5-chloro analog provides a measurable potency advantage over its closest commercially available analogs, enabling more efficient exploration of SAR around the halogen position with fewer compounds screened at lower test concentrations.
- [1] BindingDB Entry BDBM50372504 (CHEMBL257446). Affinity Data: EC₅₀ = 2.70E+3 nM for human NF-kappa-B inhibitor alpha (IκBα) stabilization in OCI-Ly3 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372504 (accessed 2026-05-11). View Source
- [2] MolBIC Bioactivity Details IT0066686. N-quinolin-8-ylthiophene-2-sulfonamide: EC₅₀ = 5,300 nM and 9,000 nM. https://molbic.idrblab.net/data/bioactivity/details/IT0066686 (accessed 2026-05-11). View Source
- [3] MolBIC Bioactivity Details IT0066634. 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide: EC₅₀ = 5,900 nM and 6,800 nM. https://molbic.idrblab.net/data/bioactivity/details/IT0066634 (accessed 2026-05-11). View Source
- [4] BindingDB Entry BDBM50227494 (CHEMBL257286). N-(quinolin-8-yl)benzenesulfonamide: EC₅₀ = 1.70E+4 nM for human IκBα stabilization in OCI-Ly3 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227494 (accessed 2026-05-11). View Source
